molecular formula C10H10N2O3S B13880580 N-(8-hydroxyquinolin-2-yl)methanesulfonamide

N-(8-hydroxyquinolin-2-yl)methanesulfonamide

Cat. No.: B13880580
M. Wt: 238.27 g/mol
InChI Key: DVBFFXWPMPBXIF-UHFFFAOYSA-N
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Description

N-(8-hydroxyquinolin-2-yl)methanesulfonamide is a compound that belongs to the class of organic compounds known as quinolines and derivatives. These compounds contain a quinoline moiety, which consists of a benzene ring fused to a pyridine ring. The presence of the 8-hydroxyquinoline moiety in this compound imparts it with a range of biological activities, making it a subject of interest in various fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(8-hydroxyquinolin-2-yl)methanesulfonamide typically involves the reaction of 8-hydroxyquinoline with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired compound .

Industrial Production Methods

This includes optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques such as recrystallization and distillation to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-(8-hydroxyquinolin-2-yl)methanesulfonamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(8-hydroxyquinolin-2-yl)methanesulfonamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(8-hydroxyquinolin-2-yl)methanesulfonamide involves its ability to chelate metal ions, which is crucial for its biological activity. The compound forms stable complexes with metal ions, inhibiting their participation in biological processes. This chelation disrupts the function of metalloenzymes and other metal-dependent proteins, leading to antimicrobial and anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(8-hydroxyquinolin-2-yl)methanesulfonamide is unique due to the presence of the methanesulfonamide group, which enhances its solubility and bioavailability compared to other quinoline derivatives. This modification also imparts distinct chemical reactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C10H10N2O3S

Molecular Weight

238.27 g/mol

IUPAC Name

N-(8-hydroxyquinolin-2-yl)methanesulfonamide

InChI

InChI=1S/C10H10N2O3S/c1-16(14,15)12-9-6-5-7-3-2-4-8(13)10(7)11-9/h2-6,13H,1H3,(H,11,12)

InChI Key

DVBFFXWPMPBXIF-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=NC2=C(C=CC=C2O)C=C1

Origin of Product

United States

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